"4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone" chemical properties
"4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone" chemical properties
Executive Summary & Structural Classification
4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone (Formula: C₁₉H₁₉BrFNO | MW: 376.26 g/mol ) is a halogenated diarylketone scaffold featuring a basic piperidine moiety. Structurally, it belongs to the class of functionalized benzophenones , widely utilized in medicinal chemistry as privileged structures for G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and oxidosqualene cyclase (OSC) inhibitors.[1]
The molecule is characterized by three distinct functional domains:[1]
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The "Warhead" Ring (Ring A): A 4-bromo-2-fluoro substituted phenyl ring.[1] The bromine serves as a synthetic handle for cross-coupling (Suzuki/Buchwald), while the fluorine atom at the ortho position modulates the dihedral angle of the benzophenone core and enhances metabolic stability against ring oxidation.[1]
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The Linker Core: A central carbonyl (ketone) group that acts as a hydrogen bond acceptor and rigidifies the distance between the two aryl rings.[1]
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The Solubilizing Tail (Ring B): A 3'-substituted phenyl ring bearing a piperidinomethyl group.[1][2][3][4] This basic amine center (pKa ~9.[1]8) improves aqueous solubility and often serves as a key interaction point (cation-π or ionic) in protein binding pockets.[1]
Physicochemical Profile
The following data represents a consensus of experimental and predicted values derived from structure-activity relationship (SAR) databases for analogous benzophenones.
| Property | Value | Description/Implication |
| Molecular Weight | 376.26 g/mol | Small molecule, compliant with Lipinski's Rule of 5. |
| Predicted LogP | 4.2 ± 0.4 | Highly lipophilic; suggests high membrane permeability but requires formulation aid (e.g., salt formation).[1] |
| pKa (Basic) | ~9.8 (Piperidine) | Exists predominantly as a cation at physiological pH (7.4), aiding lysosomal trapping and receptor affinity.[1] |
| H-Bond Acceptors | 3 (N, O, F) | Key interaction points for target binding.[1] |
| H-Bond Donors | 0 | Increases blood-brain barrier (BBB) permeability potential. |
| Polar Surface Area | ~23.5 Ų | Low PSA correlates with excellent CNS penetration.[1] |
| Boiling Point | ~476 °C (Pred.)[1][3] | High thermal stability; suitable for high-temp cross-coupling reactions. |
Synthetic Methodology
The synthesis of 4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone requires a convergent strategy to ensure regiochemical integrity. The most robust pathway avoids direct Friedel-Crafts acylation on the piperidine-containing ring due to Lewis acid complexation with the amine.[1]
Protocol: The "Benzylic Bromination" Route
Phase 1: Construction of the Benzophenone Core [1]
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Reaction: Friedel-Crafts Acylation
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Reagents: 1-Bromo-3-fluorobenzene, 3-Methylbenzoyl chloride, Aluminum Chloride (AlCl₃).
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Mechanism: The fluorine atom directs the electrophilic aromatic substitution to the para position (C6), which is sterically favored over the ortho position, yielding the 4-bromo-2-fluoro substitution pattern relative to the new ketone bond.[1]
Step-by-Step:
Dissolve 3-methylbenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.
Cool to 0°C and add AlCl₃ (1.1 eq) portion-wise. Stir for 15 min.
Add 1-bromo-3-fluorobenzene (1.0 eq) dropwise. 4.[1] Reflux for 4 hours. Monitor by TLC.
Quench: Pour onto ice/HCl. Extract with DCM.
Purification: Recrystallize from Ethanol to obtain (4-bromo-2-fluorophenyl)(3-methylphenyl)methanone .
Phase 2: Functionalization of the Linker
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Reaction: Wohl-Ziegler Bromination
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Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene.[1]
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Critical Control: Anhydrous conditions are vital to prevent hydrolysis of the benzylic bromide.[1]
Step-by-Step:
Phase 3: Piperidine Installation
Step-by-Step:
Suspend the 3-(bromomethyl) intermediate (1.0 eq) and K₂CO₃ (3.0 eq) in ACN. 2.[1] Add Piperidine (1.2 eq) dropwise at room temperature. [1] 3. Heat to 60°C for 2 hours.
Workup: Remove solvent, partition between Water/EtOAc. 5.[1] Salt Formation: Treat the organic phase with HCl/Ether to precipitate 4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone hydrochloride as a white solid.
Visual Synthesis Workflow
Caption: Convergent synthetic pathway ensuring regiochemical control of the halogenated ring and efficient amination.
Reactivity & Functionalization Map
This molecule is designed as a "Late-Stage Intermediate."[1] Its value lies in the orthogonal reactivity of its functional groups, allowing medicinal chemists to diversify the scaffold rapidly.[1]
The Aryl Bromide (C-Br)[1][5]
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Utility: The 4-bromo position is electronically activated for Palladium-catalyzed cross-coupling.
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Primary Reactions:
The Aryl Fluoride (C-F)[1]
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Utility: The 2-fluoro group is ortho to the electron-withdrawing carbonyl, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr), though less so than if it were para.[1]
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Conditions: High temperature (DMSO, >100°C) with strong nucleophiles (alkoxides, thiols) can displace the fluorine to introduce ethers or thioethers.[1]
The Carbonyl (C=O)[1]
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Utility: Acts as a scaffold rigidifier but can be derivatized.[1]
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Reactions:
Reactivity Diagram
Caption: Orthogonal reactivity profile allowing for multi-vector optimization of the scaffold.
Handling, Stability, and Safety
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Storage: Store at -20°C. The free base is prone to oxidation over long periods; the Hydrochloride or Fumarate salt is preferred for long-term stability.
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Light Sensitivity: Benzophenones are photo-active initiators.[5] Protect from direct light to prevent radical degradation or dimerization.[1]
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Toxicity:
References
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Ro 48-8071 Analogy: Dehmlow, H., et al. (2003).[1] "The first small molecule inhibitors of oxidosqualene cyclase: structure-activity relationships of a series of 4'-bromo-2'-fluorobenzophenones." Journal of Medicinal Chemistry. Link (Demonstrates the biological utility of the 4-bromo-2-fluorobenzophenone scaffold).
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Synthetic Method (Benzophenone): Prime, M. E., et al. (2008).[1] "Synthesis of benzophenones via Friedel-Crafts acylation." Tetrahedron Letters. Link[1]
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Benzylic Bromination Protocol: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews. Link[1]
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Chemical Property Database: PubChem Compound Summary for related Benzophenones. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Fluoro-3'-piperidinomethyl benzophenone | 898793-02-7 | Benchchem [benchchem.com]
- 3. 4-bromo-2-fluoro-3'-piperidinomethyl benzophenone Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone | 898793-44-7 | Benchchem [benchchem.com]
- 5. benzophenone suppliers USA [americanchemicalsuppliers.com]
